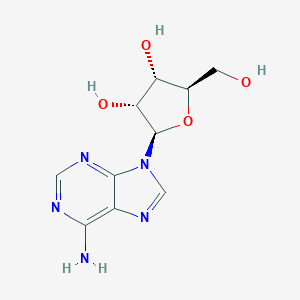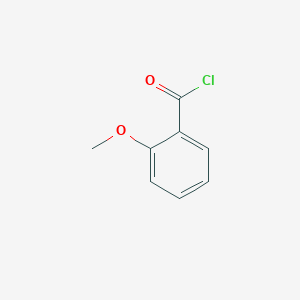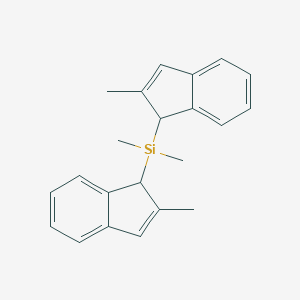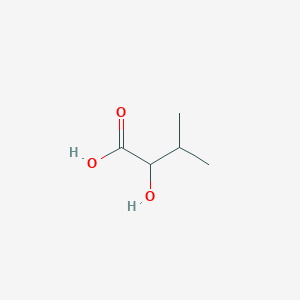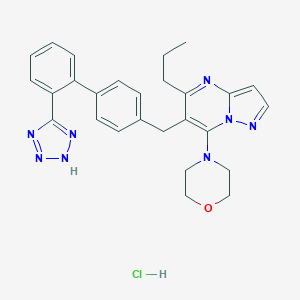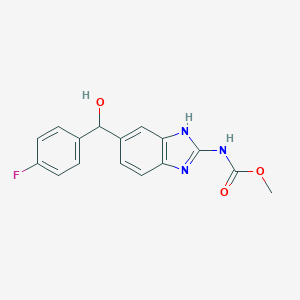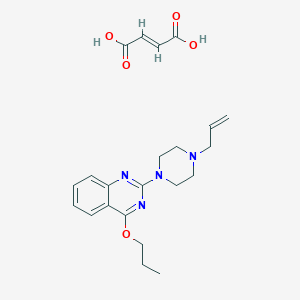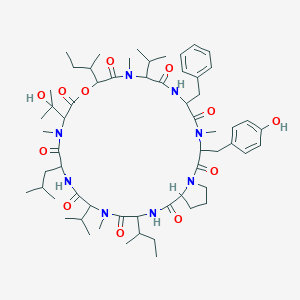
Aureobasidin S2a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aureobasidin S2a is a natural product that is derived from the fungus Aureobasidium pullulans. This compound has been found to have potent antifungal activity, making it a valuable tool for researchers studying fungal biology. In
Wirkmechanismus
The mechanism of action of Aureobasidin S2a is well understood. This compound inhibits the enzyme that is responsible for synthesizing beta-glucan, which is a key component of the fungal cell wall. By disrupting the synthesis of beta-glucan, Aureobasidin S2a can cause the cell wall to become weakened and ultimately lead to the death of the fungus.
Biochemische Und Physiologische Effekte
Aureobasidin S2a has been shown to have a number of biochemical and physiological effects on fungi. In addition to inhibiting the synthesis of beta-glucan, this compound has also been found to disrupt the synthesis of other cell wall components, such as chitin. This can lead to a range of physiological effects, including cell lysis and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Aureobasidin S2a has a number of advantages for lab experiments. It is a potent antifungal agent, making it a valuable tool for researchers studying fungal biology. Additionally, it has a well-understood mechanism of action, which allows researchers to use it in a targeted and specific way. However, there are also limitations to the use of Aureobasidin S2a. It can be difficult and expensive to synthesize, and its effects on non-fungal organisms are not well understood.
Zukünftige Richtungen
There are a number of future directions for research on Aureobasidin S2a. One area of interest is the development of new synthetic methods that could make the compound more readily available to researchers. Additionally, researchers are interested in exploring the potential of Aureobasidin S2a as a therapeutic agent for fungal infections. Finally, there is ongoing research into the biochemical and physiological effects of Aureobasidin S2a, with the goal of better understanding its mechanism of action and potential applications in the field of fungal biology.
In conclusion, Aureobasidin S2a is a valuable tool for researchers studying fungal biology. Its potent antifungal activity, well-understood mechanism of action, and range of physiological effects make it a valuable tool for studying the cell wall of fungi. While there are limitations to its use, ongoing research into synthetic methods and potential therapeutic applications make Aureobasidin S2a an exciting area of study for researchers in the field.
Wissenschaftliche Forschungsanwendungen
Aureobasidin S2a has been extensively used in scientific research as a tool to study fungal biology. This compound is particularly useful for studying the cell wall of fungi, as it disrupts the synthesis of a key component of the cell wall called beta-glucan. By inhibiting the synthesis of beta-glucan, Aureobasidin S2a can disrupt the growth and development of fungi, making it a valuable tool for researchers studying fungal pathogenesis.
Eigenschaften
CAS-Nummer |
153954-72-4 |
|---|---|
Produktname |
Aureobasidin S2a |
Molekularformel |
C60H92N8O12 |
Molekulargewicht |
1117.4 g/mol |
IUPAC-Name |
6-benzyl-12,24-di(butan-2-yl)-3-[(4-hydroxyphenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O12/c1-17-37(9)46-57(76)65(14)47(35(5)6)52(71)61-42(31-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)66(15)48(36(7)8)53(72)62-43(32-39-23-20-19-21-24-39)54(73)64(13)45(33-40-26-28-41(69)29-27-40)56(75)68-30-22-25-44(68)51(70)63-46/h19-21,23-24,26-29,34-38,42-50,69,79H,17-18,22,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70) |
InChI-Schlüssel |
AZWNOPVZWSHWAA-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |
Synonyme |
Aureobasidin S2a |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



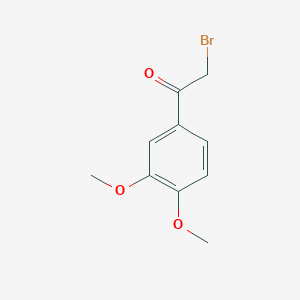
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
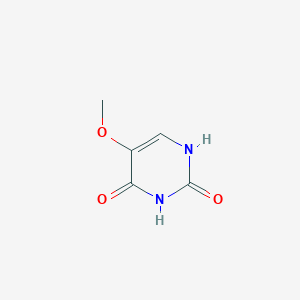
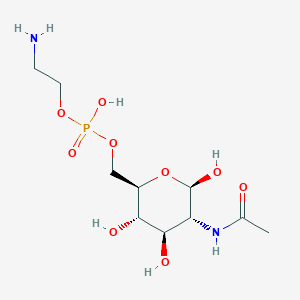
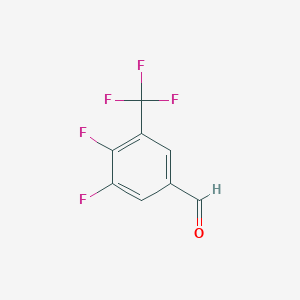
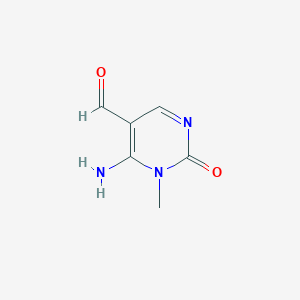
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
